2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide
CAS No.: 1170553-50-0
Cat. No.: VC11939758
Molecular Formula: C21H19ClN6O3S
Molecular Weight: 470.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170553-50-0 |
|---|---|
| Molecular Formula | C21H19ClN6O3S |
| Molecular Weight | 470.9 g/mol |
| IUPAC Name | 2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H19ClN6O3S/c1-30-15-9-3-12(4-10-15)19-25-20(31-27-19)17-18(23)28(26-21(17)32-2)11-16(29)24-14-7-5-13(22)6-8-14/h3-10H,11,23H2,1-2H3,(H,24,29) |
| Standard InChI Key | OOPFJSLFMBUPFD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)Cl)N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)Cl)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazole ring (1H-pyrazol-1-yl) substituted at positions 3, 4, and 5. Key substituents include:
-
5-Amino group: Enhances hydrogen-bonding capacity and solubility.
-
3-(Methylsulfanyl) group: Introduces hydrophobic character and potential metabolic stability.
-
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]: A rigid oxadiazole moiety linked to a 4-methoxyphenyl group, contributing to π-π stacking interactions .
-
N-(4-Chlorophenyl)acetamide: A chlorinated aromatic system connected via an acetamide linker, common in kinase inhibitor scaffolds .
Systematic Nomenclature
The IUPAC name reflects its substitution pattern:
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide.
Alternative names include:
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₁ClN₆O₃S | |
| Molecular Weight | 484.97 g/mol | |
| IUPAC Name | As above | |
| SMILES | COc1ccc(cc1)-c2noc(n2)-c3c(N)n(CC(=O)Nc4ccc(Cl)cc4)nc3SC |
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| logP (Partition Coefficient) | 4.13 | Computational |
| Water Solubility (LogSw) | -4.67 (≈2.1 μM) | ACD/Labs |
| Polar Surface Area | 96.75 Ų | SwissADME |
| Hydrogen Bond Donors | 3 | |
| Rotatable Bonds | 9 |
The compound’s moderate lipophilicity (logP 4.13) suggests membrane permeability, while low aqueous solubility may necessitate formulation optimization for in vivo studies .
Comparative Analysis with Analogues
Table 3: Structural Analogues and Modifications
| Compound Modification | Molecular Formula | Key Differences |
|---|---|---|
| N-(2-Chlorobenzyl) variant | C₂₂H₂₁ClN₆O₃S | Benzyl vs. phenyl acetamide |
| 4-Methylphenyl oxadiazole analogue | C₂₃H₂₃ClN₆O₃S | Methyl substitution on phenyl |
| Thiadiazole-containing derivative | C₂₀H₂₀ClN₇O₂S | Oxadiazole → thiadiazole swap |
The 4-chlorophenyl acetamide variant may exhibit enhanced target affinity due to stronger electron-withdrawing effects compared to benzyl-substituted analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume